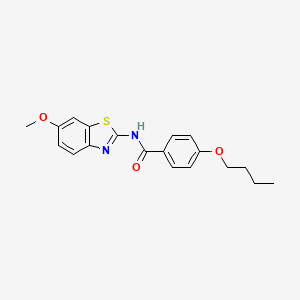

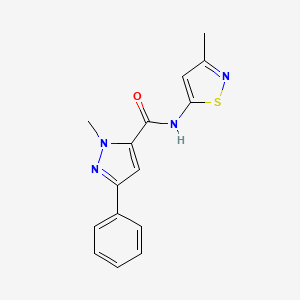

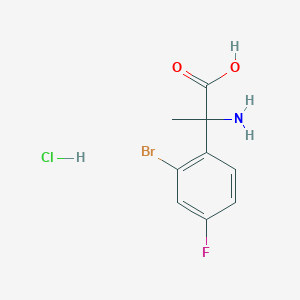

![molecular formula C20H17N3O2S B2607530 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide CAS No. 844456-32-2](/img/structure/B2607530.png)

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide” is a derivative of benzofuro[3,2-d]pyrimidinone . It is synthesized using the bioisostere concept, which involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .

Synthesis Analysis

The synthesis of this compound involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis

The molecular structure of this compound is based on the benzofuro[3,2-d]pyrimidinone core . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Pyrimidine derivatives, including compounds structurally related to 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide, have been evaluated for their antibacterial and antifungal potentials. Studies demonstrate significant activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi, suggesting their potential in developing new antimicrobial agents (Khan et al., 2015).

Structural Analysis

Research on the crystal structures of related pyrimidine derivatives provides insights into their molecular configurations, interactions, and potential biological activities. Structural studies reveal that these compounds can form stable hydrogen-bonded dimers and exhibit specific orientations and conformations, which may influence their pharmacological properties (Subasri et al., 2017).

Synthesis and Chemical Properties

Innovative synthetic strategies for creating benzofuro[3,2-d]pyrimidine derivatives have been developed, highlighting the versatility and efficiency of these methods. These approaches enable the production of a variety of derivatives with potential applications in pharmaceuticals, showcasing the chemical adaptability and significance of the benzofuro[3,2-d]pyrimidine scaffold in medicinal chemistry (Pokhodylo et al., 2015).

Antitumor Activities

Some benzofuro[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. The structural variations and biological screenings indicate that these compounds may serve as promising leads for the development of new anticancer agents, underscoring the therapeutic potential of this chemical class (Hafez et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-17(21-11-10-14-6-2-1-3-7-14)12-26-20-19-18(22-13-23-20)15-8-4-5-9-16(15)25-19/h1-9,13H,10-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYAFURNSRMJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

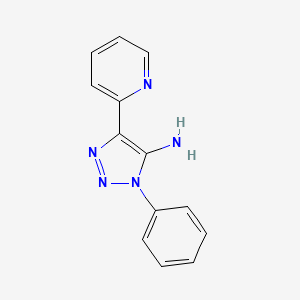

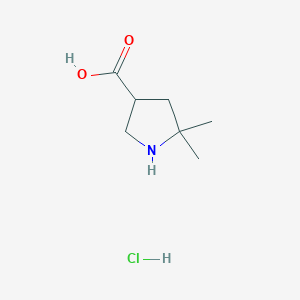

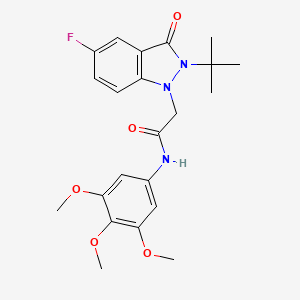

![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)

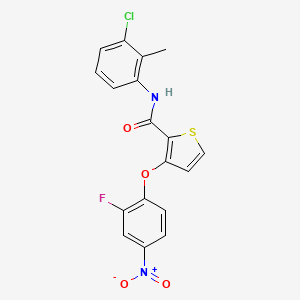

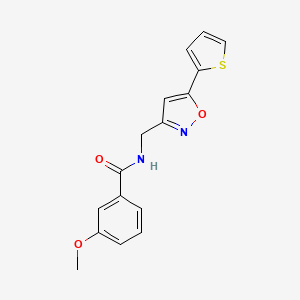

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)

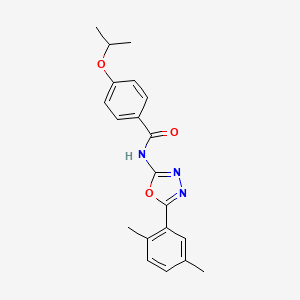

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)

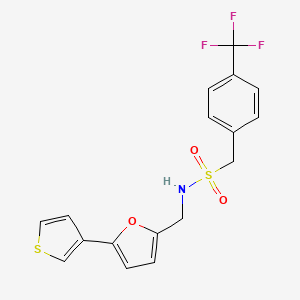

![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)